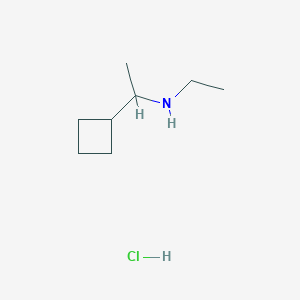

(1-Cyclobutylethyl)(ethyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

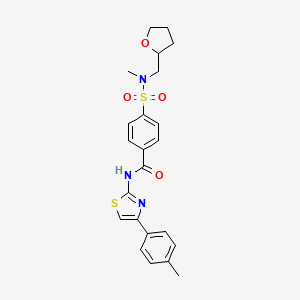

“(1-Cyclobutylethyl)(ethyl)amine hydrochloride” is a chemical compound with the molecular formula C8H18ClN . It has a molecular weight of 163.7 g/mol . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “(1-Cyclobutylethyl)(ethyl)amine hydrochloride” consists of a cyclobutyl group, an ethyl group, and an amine group (NH2), along with a hydrochloride group . The exact structure can be represented by the SMILES notation: CCNC(C1CCC1)C.Cl .Chemical Reactions Analysis

While specific chemical reactions involving “(1-Cyclobutylethyl)(ethyl)amine hydrochloride” are not available, amines in general are known to undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions . They can also react with acid chlorides to form amides .Physical And Chemical Properties Analysis

Amines have distinct physical and chemical properties. They have boiling points that are comparable to those of alcohols of similar molecular weight . The boiling point of amines is influenced by the extent of hydrogen bonding, which is stronger in primary and secondary amines than in tertiary amines . Amines are also known for their characteristic smell .Applications De Recherche Scientifique

Biochemical Interactions and Applications

Amines and amine-related compounds play significant roles in various biochemical processes. Research highlights the importance of amines in surface waters, including their sources, concentrations, fate, and potential toxicity. These compounds, due to their reactive nature, are crucial in environmental chemistry and may also act as precursors in the formation of other compounds like nitrosamines and nitramines, which are significant in environmental health studies (Poste, Grung, & Wright, 2014).

Medical and Pharmaceutical Research

In medical research, the metabolic pathways and transformations of amines are of great interest. For example, studies on the metabolic fate of certain antidepressants reveal how amines undergo various metabolic transformations, forming different metabolites with distinct pharmacological activities (Breyer‐Pfaff, 2004). This kind of research is vital for understanding drug metabolism and designing new therapeutic agents.

Agricultural Applications

In agriculture, amines are utilized in the synthesis and application of growth regulators and other compounds that affect plant physiology. For example, 1-methylcyclopropene, a compound structurally related to cyclobutyl-ethyl amines, has been extensively studied for its role in inhibiting ethylene action and thus prolonging the freshness of fruits and vegetables (Blankenship & Dole, 2003).

Environmental and Analytical Chemistry

The role of amines in environmental chemistry, particularly in the formation and fate of chemical warfare agent degradation products, has been a subject of extensive research. This research is crucial for understanding environmental contamination and developing decontamination strategies (Munro et al., 1999).

Material Science and Engineering

Amines are also fundamental in material science, particularly in surface chemistry and the development of materials with specific properties. Research has shown the effectiveness of organic solvents, including amines, in removing drugs and other compounds from biological specimens, highlighting their importance in toxicological studies (Siek, 1978).

Mécanisme D'action

Propriétés

IUPAC Name |

1-cyclobutyl-N-ethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-9-7(2)8-5-4-6-8;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTRAHDZRSSIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1CCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclobutylethyl)(ethyl)amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B2436712.png)

![[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-adamantan-1-yl]-acetic acid](/img/structure/B2436714.png)

![6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2436715.png)

![N-(2,6-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2436717.png)

![N-[Cyano(cyclohexyl)methyl]quinoline-3-carboxamide](/img/structure/B2436718.png)

![tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2436720.png)

![4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2436723.png)

![2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436725.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide](/img/structure/B2436730.png)

![2-((3-bromobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2436733.png)